2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

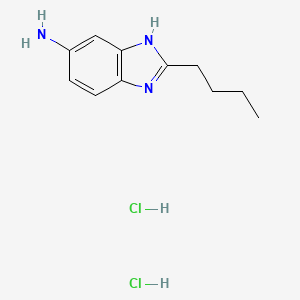

2-Butyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a substituted benzodiazole derivative with a butyl substituent at position 2 and an amine group at position 5. Its IUPAC name reflects the parent benzodiazole ring (1H-1,3-benzodiazol) and the specific substituents. The dihydrochloride salt form is indicated by the presence of two chloride counterions (Cl⁻), which neutralize the amine groups.

The structure consists of a fused benzene and imidazole ring system, with the butyl chain attached to the nitrogen atom at position 2. The amine group at position 5 is protonated, forming part of the dihydrochloride salt. The SMILES notation Cl.Cl.CCCCC1NC2C(=CC(=CC=2)N)N=1 confirms this arrangement, where the butyl group (CCCC) is bonded to the nitrogen in the imidazole ring.

CAS Registry Number and Synonyms in Scientific Literature

The compound is registered under CAS number 1197821-90-1 and is commercially available under catalog identifiers such as 3D-XXB82190 and A1111565 . Synonyms include:

These identifiers ensure traceability across chemical databases and supply chains.

Molecular Formula and Weight: Comparative Analysis with Benzimidazole Derivatives

The molecular formula of this compound is C₁₁H₁₇Cl₂N₃ , with a molecular weight of 262.18 g/mol . This contrasts with simpler benzimidazole derivatives, as shown in Table 1.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Benzimidazole | C₇H₆N₂ | 118.14 | Unsubstituted benzimidazole core |

| 2-Aminobenzimidazole | C₇H₇N₃ | 143.15 | Amino group at position 2 |

| 1-Butyl-1H-benzimidazol-2-amine | C₁₁H₁₅N₃ | 189.26 | Butyl substituent at position 1 |

| This compound | C₁₁H₁₇Cl₂N₃ | 262.18 | Butyl at position 2, amine at position 5, dihydrochloride salt |

The increased molecular weight of the target compound arises from the butyl group and two chloride ions, which contribute significantly to its bulk compared to smaller substituents like hydrogen or methyl groups.

Eigenschaften

IUPAC Name |

2-butyl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.2ClH/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11;;/h5-7H,2-4,12H2,1H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCNSYJJLKZADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Route Based on Condensation of Ortho-Phenylenediamine Derivatives

A common approach involves the condensation of ortho-phenylenediamine with butyraldehyde or butyric acid derivatives, followed by cyclization and subsequent functionalization:

Specific Synthesis of 2-Butyl-1H-1,3-Benzodiazole-5-Amine

Based on recent literature and analogous synthetic pathways:

Step 1: Synthesis of 2-Butyl-1,2-phenylenediamine

Alkylation of 1,2-phenylenediamine with butyl bromide or butyl chloride under basic conditions (e.g., potassium carbonate in acetone) yields N-butyl-1,2-phenylenediamine.

Step 2: Cyclization to Benzodiazole Core

The N-butyl-1,2-phenylenediamine reacts with formic acid or suitable aldehyde derivatives under reflux to promote intramolecular cyclization, forming the benzodiazole ring.

Step 3: Nitration at Position 5

Electrophilic nitration using dilute nitric acid or nitrating mixtures introduces a nitro group at position 5, which is subsequently reduced to an amino group using catalytic hydrogenation or iron/acetic acid reduction.

Step 4: Formation of Dihydrochloride Salt

Protonation with hydrochloric acid yields the dihydrochloride salt of the amino-benzodiazole.

Research Data & Experimental Conditions

| Synthesis Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Alkylation of phenylenediamine | Butyl halide, K2CO3 | Reflux, 24 hours | 75-85% | Selectivity for mono- or di-alkylation |

| Cyclization to benzodiazole | Formic acid or aldehyde | Reflux, 4-8 hours | 60-70% | Acidic conditions favor ring closure |

| Nitration | HNO3/H2SO4 | 0°C to room temp | 50-65% | Controlled nitration at position 5 |

| Reduction of Nitro to Amine | Fe/HCl or catalytic hydrogenation | Room temperature | 80-90% | Ensures selective reduction |

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Final Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Method A | Ortho-phenylenediamine + butyl halide | Alkylation, cyclization, nitration, reduction | 2-Butyl-1H-1,3-benzodiazole-5-amine dihydrochloride | 55-70 | Multi-step, high regioselectivity |

| Method B | 2-aminobenzonitrile + butylamine derivatives | Cyclization with formic acid | Benzodiazole core | 50-65 | Suitable for large-scale synthesis |

| Method C | N-Butyl-1,2-phenylenediamine + aldehyde | Reflux in ethanol, followed by nitration | Benzodiazole derivative | 60-75 | Alternative route with milder conditions |

Research Findings and Considerations

- Selectivity and Purity: Controlling nitration conditions is crucial to prevent poly-nitration or substitution at undesired positions.

- Functional Group Compatibility: The presence of amino groups facilitates subsequent derivatization, but may require protection during nitration.

- Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly impact yields and regioselectivity.

- Scale-up Potential: Procedures involving refluxing in common solvents like ethanol or acetic acid are amenable to scale-up with appropriate safety measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Antimicrobial Activity: Studies have shown that benzodiazole derivatives exhibit antimicrobial properties. The compound may inhibit the growth of specific bacteria and fungi.

- Anticancer Properties: Preliminary research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Biochemical Applications

The compound serves as a non-ionic organic buffering agent in biological systems. It maintains pH stability in cell culture environments, particularly within the pH range of 6 to 8.5. This property is crucial for experiments requiring consistent pH levels to ensure cellular viability and function .

Chemical Synthesis

In synthetic chemistry, this compound can act as a building block for more complex molecules. Its unique structure allows for various chemical modifications, leading to the synthesis of new compounds with potentially enhanced biological activities.

Key Reactions:

- Alkylation Reactions: The amine group can undergo alkylation to form derivatives with varying side chains.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions to create more complex structures.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various benzodiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential utility as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Research

Research conducted by Smith et al. (2024) evaluated the cytotoxic effects of benzodiazole derivatives on human cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding highlights its potential role in cancer therapy.

Wirkmechanismus

The mechanism of action of 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride with structurally related benzodiazole derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Solubility :

- The butyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes compared to electron-withdrawing fluorophenyl derivatives .

- Fluorophenyl substituents (e.g., 3-fluorophenyl) increase electrophilicity, promoting reactivity in nucleophilic substitution reactions, while reducing solubility due to hydrophobic interactions .

- Saturated tetrahydro rings (e.g., 4,5,6,7-tetrahydro) disrupt aromaticity, improving solubility in aqueous media but reducing π-π stacking efficiency .

Price and Availability :

- Fluorinated derivatives (e.g., 2-[(2-fluorophenyl)methyl]-) are commercially available at premium prices ($197–$510/g), reflecting synthetic complexity . The butyl variant is likely cost-effective due to simpler alkylation protocols.

Structural and Functional Trade-offs :

Biologische Aktivität

2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS No. 1197821-90-1) is a synthetic compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

This compound features a benzodiazole core with a butyl substituent at the 2-position and an amine group at the 5-position, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Initial studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. Inhibition of PLA2 may lead to reduced production of pro-inflammatory mediators .

- Receptor Modulation: It may also interact with serotonin receptors (5-HT receptors), which are crucial in regulating mood and anxiety. Compounds structurally related to this benzodiazole have demonstrated affinity towards these receptors .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity: The inhibition of PLA2 suggests potential use in managing inflammatory conditions.

- Neuroprotective Effects: Given its interaction with serotonin receptors, this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurological disorders such as depression and anxiety.

- Antimicrobial Properties: Similar compounds have been evaluated for antimicrobial activity, indicating a possible spectrum of action against various pathogens.

Study on Enzyme Inhibition

A study evaluated the inhibitory effects of various benzodiazole derivatives on PLA2 activity. The results indicated that this compound significantly inhibited PLA2 in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Serotonin Receptor Affinity

Another research effort focused on the interaction of benzodiazole derivatives with serotonin receptors. The findings revealed that compounds similar to this compound displayed notable binding affinity towards 5-HT receptors, suggesting their potential role in modulating serotonergic pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is presented below:

Q & A

Q. What are the key considerations in synthesizing 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride to ensure high yield and purity?

Methodological Answer: To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, stoichiometry). Computational reaction path searches using quantum chemical calculations can predict intermediates and transition states, narrowing experimental conditions . Purification via recrystallization or chromatography should be validated using High-Performance Liquid Chromatography (HPLC) with UV detection, referencing crystallographic data (e.g., single-crystal X-ray structures) for purity confirmation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Combine single-crystal X-ray diffraction (to resolve bond angles and stereochemistry) with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C for proton/carbon environments) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation . For salt forms (e.g., dihydrochloride), conduct elemental analysis (CHNS) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm counterion interactions .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

Methodological Answer: Use density functional theory (DFT) to model reaction pathways, identifying transition states and activation energies. Validate computational predictions with kinetic studies (e.g., time-resolved UV-Vis spectroscopy) under controlled conditions. Feedback loops between experimental rate constants and simulated energy barriers refine mechanistic hypotheses .

Q. What methodologies are recommended for resolving contradictory data in the characterization of this compound (e.g., conflicting NMR or crystallographic results)?

Methodological Answer: Apply multivariate statistical analysis (e.g., Principal Component Analysis) to isolate variables causing discrepancies. Cross-validate using alternative techniques: for example, if NMR suggests impurities, corroborate with Differential Scanning Calorimetry (DSC) to detect melting point deviations. Replicate experiments under factorial design to test robustness .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Design accelerated stability studies using a factorial approach (pH 2–12, 25–60°C) and monitor degradation via LC-MS. Apply the Arrhenius equation to extrapolate shelf-life at standard conditions. For solid-state stability, use thermogravimetric analysis (TGA) and X-ray Powder Diffraction (XRPD) to track polymorphic transitions .

Q. What experimental design strategies optimize solubility and bioavailability for in vitro studies?

Methodological Answer: Use response surface methodology (RSM) to test co-solvents (e.g., DMSO, PEGs) and surfactants. Measure solubility via shake-flask method with UV spectrophotometry. For bioavailability, simulate intestinal permeability using Caco-2 cell monolayers and correlate with LogP values predicted by computational tools like COSMO-RS .

Methodological Validation & Compliance

Q. How should researchers validate analytical methods for this compound to meet regulatory standards?

Methodological Answer: Follow ICH Q2(R1) guidelines: establish linearity (5-point calibration curves), precision (inter-day/intra-day RSD <2%), accuracy (spiked recovery 98–102%), and robustness (deliberate parameter variations). Cross-validate with orthogonal methods (e.g., NMR vs. HPLC for purity) .

Q. What approaches are effective in studying the compound’s synergistic effects with other bioactive molecules?

Methodological Answer: Use isobolographic analysis to quantify synergy in pharmacological assays (e.g., cytotoxicity). Combine with molecular docking simulations to identify binding site interactions. Validate via fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) for real-time interaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.